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Compound of Interest

Compound Name: (2-Aminopyridin-4-yl)methanol

Cat. No.: B035309 Get Quote

Aimed at accelerating early-stage drug discovery, this guide provides a comparative analysis of

the in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties

of (2-Aminopyridin-4-yl)methanol and its structural isomers. This objective comparison,

supported by data generated from established computational models, offers researchers and

drug development professionals critical insights into the pharmacokinetic and safety profiles of

these aminopyridine scaffolds.

In the realm of medicinal chemistry, the pyridine ring is a privileged scaffold due to its presence

in numerous biologically active compounds. Early assessment of the ADME/Tox properties of

novel derivatives is paramount to de-risk drug development pipelines and focus resources on

candidates with the highest probability of success. This guide leverages in silico tools to

provide a foundational ADME/Tox assessment of (2-Aminopyridin-4-yl)methanol and its

isomers, (5-Aminopyridin-2-yl)methanol and (4-Aminopyridin-3-yl)methanol, which serve as

proxies for early-stage derivatives.

Comparative Physicochemical and ADME Properties
The following table summarizes the predicted physicochemical and ADME (Absorption,

Distribution, Metabolism, and Excretion) properties of (2-Aminopyridin-4-yl)methanol and its

selected isomers. These parameters are crucial determinants of a compound's bioavailability

and overall pharmacokinetic profile.
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Parameter
(2-Aminopyridin-4-
yl)methanol

(5-Aminopyridin-2-
yl)methanol

(4-Aminopyridin-3-
yl)methanol

Physicochemical

Properties

Molecular Formula C₆H₈N₂O C₆H₈N₂O C₆H₈N₂O

Molecular Weight (

g/mol )
124.14 124.14 124.14

LogP (Consensus) -0.55 -0.25 -0.18

Water Solubility

(LogS)
-0.83 (Soluble) -0.75 (Soluble) -0.68 (Soluble)

Polar Surface Area

(Å²)
69.36 69.36 69.36

Pharmacokinetics

GI Absorption High High High

BBB Permeant No No No

P-gp Substrate No No No

CYP1A2 Inhibitor No No No

CYP2C19 Inhibitor No No No

CYP2C9 Inhibitor No No No

CYP2D6 Inhibitor No No No

CYP3A4 Inhibitor No No No

Drug-Likeness

Lipinski Violations 0 0 0

Bioavailability Score 0.55 0.55 0.55

Comparative Toxicity Profile
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The predicted toxicity profiles of the aminopyridine methanol isomers are presented below.

These predictions are essential for early identification of potential safety liabilities.

Parameter
(2-Aminopyridin-4-
yl)methanol

(5-Aminopyridin-2-
yl)methanol

(4-Aminopyridin-3-
yl)methanol

Toxicity Prediction

LD₅₀ (rat, oral, mg/kg) 300 300 300

Toxicity Class (GHS)
4 (Harmful if

swallowed)

4 (Harmful if

swallowed)

4 (Harmful if

swallowed)

Hepatotoxicity Inactive Inactive Inactive

Carcinogenicity Inactive Inactive Inactive

Immunotoxicity Inactive Inactive Inactive

Mutagenicity Inactive Inactive Inactive

Cytotoxicity Inactive Inactive Inactive

Experimental Protocols
The in silico data presented in this guide were generated using a combination of well-

established and validated computational tools. The methodologies are outlined below to ensure

transparency and reproducibility.

ADME and Physicochemical Property Prediction
The physicochemical properties, pharmacokinetic parameters, and drug-likeness of the

compounds were predicted using the SwissADME web tool.

Methodology:

The canonical SMILES (Simplified Molecular Input Line Entry System) string for each

compound was obtained from the PubChem database.[1]

Each SMILES string was individually submitted to the SwissADME web server.
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The server calculates a comprehensive set of descriptors, including physicochemical

properties (e.g., molecular weight, LogP, water solubility, polar surface area),

pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability,

cytochrome P450 inhibition), and drug-likeness (e.g., Lipinski's rule of five, bioavailability

score).

The prediction results were compiled and tabulated for comparative analysis.

Toxicity Prediction
The toxicological profile of each compound was predicted using the ProTox-II web server.

Methodology:

The canonical SMILES string for each compound was used as the input for the ProTox-II

web server.

The server predicts various toxicity endpoints, including oral toxicity (LD₅₀), organ toxicity

(hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.

The predicted LD₅₀ values and toxicity classes, along with other toxicological predictions,

were collected and organized for comparison.

In Silico ADME/Tox Prediction Workflow
The following diagram illustrates the general workflow for in silico ADME/Tox prediction, from

compound selection to data analysis.
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In Silico ADME/Tox Prediction Workflow
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A generalized workflow for in silico ADME/Tox prediction.

Discussion
The in silico analysis reveals that all three aminopyridine methanol isomers exhibit favorable

drug-like properties with no violations of Lipinski's rule of five. They are predicted to have high

gastrointestinal absorption and good water solubility, which are desirable characteristics for

orally administered drugs. The consensus LogP values are all below 1.0, indicating a good

balance between solubility and permeability.
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Crucially, none of the isomers are predicted to be blood-brain barrier permeant, which can be

advantageous in avoiding central nervous system side effects for peripherally acting drugs.

Furthermore, they are not predicted to be substrates for P-glycoprotein, a key efflux pump that

can limit drug exposure. The compounds also show a clean profile in terms of inhibiting major

cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.

From a toxicity perspective, all three isomers fall into GHS toxicity class 4, indicating they are

harmful if swallowed, with a predicted oral LD₅₀ of 300 mg/kg in rats. Importantly, they are all

predicted to be inactive for hepatotoxicity, carcinogenicity, immunotoxicity, mutagenicity, and

cytotoxicity in the computational models.

In conclusion, this in silico comparative guide suggests that (2-Aminopyridin-4-yl)methanol
and its structural isomers possess promising ADME and toxicity profiles, making them attractive

starting points for the design of novel therapeutic agents. While these computational

predictions provide a valuable early assessment, it is imperative that they are followed by

experimental validation to confirm the observed trends and to further guide the drug discovery

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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